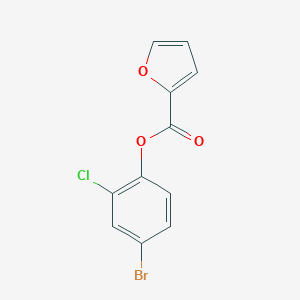

4-Bromo-2-chlorophenyl 2-furoate

描述

4-Bromo-2-chlorophenyl 2-furoate is a halogenated aromatic ester characterized by a furan-2-carboxylate group linked to a 4-bromo-2-chlorophenyl substituent. Its molecular formula is C₁₁H₆BrClO₃, with a molecular weight of 301.52 g/mol. This compound is primarily utilized as a pharmaceutical intermediate and in fine chemical synthesis, particularly in medicinal chemistry and pesticide development .

属性

分子式 |

C11H6BrClO3 |

|---|---|

分子量 |

301.52 g/mol |

IUPAC 名称 |

(4-bromo-2-chlorophenyl) furan-2-carboxylate |

InChI |

InChI=1S/C11H6BrClO3/c12-7-3-4-9(8(13)6-7)16-11(14)10-2-1-5-15-10/h1-6H |

InChI 键 |

YDQVGRFFPOQLQY-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl |

规范 SMILES |

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Furoate Esters with Varying Substituents

- Methyl 2-furoate (C₆H₆O₃) and ethyl 2-furoate (C₇H₈O₃): These simpler esters lack halogen substituents on the phenyl ring. Methyl and ethyl derivatives exhibit distinct odor profiles; ethyl 2-furoate has intense "sweet" and "urinous" notes, while methyl analogs display "decayed" odors . In contrast, 4-bromo-2-chlorophenyl 2-furoate is non-volatile under standard conditions due to its bulky halogenated aromatic group, making it unsuitable for fragrance applications but advantageous for stability in pharmaceutical formulations.

- Allyl 2-furoate (C₈H₈O₃) : The alkenyl group in allyl 2-furoate enhances reactivity in polymerization or addition reactions . The bromo and chloro substituents in 4-bromo-2-chlorophenyl 2-furoate, however, confer electrophilicity to the aromatic ring, facilitating nucleophilic aromatic substitution reactions in drug synthesis .

Table 1: Key Properties of Furoate Esters

Halogenated Aromatic Compounds with Phosphorothioate Groups

- O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate (profenofos): This organophosphate pesticide shares the 4-bromo-2-chlorophenyl moiety but replaces the furoate group with a phosphorothioate ester. Profenofos exhibits insecticidal activity by inhibiting acetylcholinesterase, whereas 4-bromo-2-chlorophenyl 2-furoate lacks this mechanism due to its non-phosphorylated structure .

- O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorodithioate (sulprofos): Similar to profenofos, sulprofos is a broad-spectrum pesticide. The presence of sulfur atoms enhances its lipid solubility and environmental persistence compared to the furoate derivative .

Furan-Carbaldehyde Derivatives

- 5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde (C₁₁H₇BrClO₂) : This compound replaces the ester group with an aldehyde, enabling participation in condensation reactions (e.g., Schiff base formation). It is used in pharmaceutical intermediates, similar to 4-bromo-2-chlorophenyl 2-furoate, but offers distinct reactivity due to the aldehyde functionality .

- 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde (C₁₁H₇BrFO₂) : Fluorine substitution at the 2-position increases electronegativity, altering the compound’s metabolic stability compared to the chloro analog. This highlights how halogen choice impacts pharmacokinetics in drug design .

Boronic Acid Derivatives

Complex Furoate Esters

- This contrasts with 4-bromo-2-chlorophenyl 2-furoate’s focus on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。